4-Hydroxy-2-(3-methoxyphenyl)benzoic acid
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Overview
Description
4-Hydroxy-2-(3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzene ring substituted with a hydroxy group at the 4-position and a methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with 4-hydroxybenzoic acid under acidic conditions, followed by oxidation to form the desired product. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated 4-hydroxybenzoic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxy group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
4-Hydroxy-2-(3-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting oxidative stress.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(3-methoxyphenyl)benzoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methoxy group, making it less effective as an antioxidant.
3,4-Dihydroxybenzoic acid: Contains an additional hydroxy group, which may enhance its antioxidant properties.
Vanillic acid: Similar structure but with a methoxy group at the 4-position instead of the 2-position.
Uniqueness
4-Hydroxy-2-(3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the hydroxy and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
4-hydroxy-2-(3-methoxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H12O4/c1-18-11-4-2-3-9(7-11)13-8-10(15)5-6-12(13)14(16)17/h2-8,15H,1H3,(H,16,17) |
InChI Key |
GMNBCVZKNWBCOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
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